N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S2/c1-10-4-3-5-13-14(10)17-16(22-13)18-15(19)11-6-8-12(9-7-11)23(2,20)21/h3-9H,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGWANCWKMXOTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide typically involves the following steps:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
N-Methylation: The benzothiazole intermediate is then methylated using a methylating agent such as methyl iodide.
Sulfonylation: The methylated benzothiazole is reacted with a sulfonyl chloride to introduce the methylsulfonyl group.
Amidation: Finally, the sulfonylated benzothiazole is coupled with 4-aminobenzoic acid or its derivatives to form the desired benzamide.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzene ring or the benzothiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
Antiviral Properties
Recent studies have highlighted the potential antiviral activity of compounds similar to N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide. For instance, research on thiazole derivatives indicates their efficacy in inhibiting the main protease of SARS-CoV-2, the virus responsible for COVID-19. A related study identified several thiazolidinone derivatives with IC50 values ranging from 0.01 to 34.4 μM against the protease, suggesting that modifications in the structure can enhance antiviral activity .
Antitumor Activity
Compounds containing thiazole rings have been reported to exhibit significant antitumor properties. For example, thiazole derivatives have shown the ability to induce apoptosis in cancer cells by inhibiting key proteins involved in cell survival pathways. A study indicated that certain thiazole compounds demonstrated cytotoxic activity with an IC50 value of approximately 1.98 µg/mL against human cancer cell lines. This suggests that this compound may also possess similar antitumor properties.
Case Studies and Research Findings
- Antiviral Study : A docking study involving thiazolidinone derivatives indicated that modifications could lead to strong inhibitors of SARS-CoV-2 main protease, emphasizing the importance of structural variations in enhancing antiviral activity .
- Antitumor Research : In vitro studies demonstrated that similar thiazole compounds could significantly inhibit cancer cell proliferation, suggesting that further exploration of this compound could yield promising results in oncology.
Mechanism of Action
The mechanism of action of N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide depends on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to the desired biological effect. The molecular targets and pathways involved can vary based on the specific application and context.
Comparison with Similar Compounds
Discussion of Structural-Activity Relationships (SAR)
- Aromatic Substituents : Dichlorophenyl ( ) or dimethylphenyl (2D216 ) groups on the thiazole may improve target affinity through hydrophobic or halogen-bonding interactions.
- Heterocycle Choice : Pyridyl thiazoles (7a ) offer hydrogen-bonding sites absent in benzo[d]thiazole derivatives, possibly altering binding modes.
Biological Activity
N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide is a synthetic organic compound that exhibits significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with structurally similar compounds.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C13H13N3O2S2
- Molecular Weight : 264.31 g/mol
- Structural Features : It contains a benzothiazole moiety and a methylsulfonyl group, which contribute to its solubility and potential biological interactions.
Anti-inflammatory Properties
Research indicates that compounds with a similar structural backbone have shown notable anti-inflammatory properties. Specifically, this compound has been studied for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play pivotal roles in the inflammatory response. The mechanism of action likely involves modulation of enzyme activity through binding interactions with these targets, influencing downstream signaling pathways associated with inflammation.
Acetylcholinesterase Inhibition
In the context of neurodegenerative diseases such as Alzheimer's, compounds featuring thiazole structures have been recognized for their acetylcholinesterase (AChE) inhibitory activity. Although specific data on this compound is limited, similar compounds have demonstrated significant AChE inhibition, suggesting potential therapeutic applications in cognitive disorders .
Antitumor Activity
The benzothiazole derivatives have also been explored for their cytotoxic effects against various cancer cell lines. Preliminary studies indicate that modifications to the benzothiazole structure can enhance antitumor activity, with some derivatives exhibiting IC50 values in the low micromolar range against specific cancer types . The structural features of this compound may confer similar properties, warranting further investigation.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound likely inhibits key enzymes involved in inflammatory pathways and neurodegenerative processes.
- Signal Transduction Modulation : By interacting with receptors or enzymes, it may influence cellular signaling cascades critical for maintaining homeostasis or responding to stressors.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is essential:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(4-methylbenzo[d]thiazol-2-yl)benzamide | Lacks methylsulfonyl group | Simpler structure may lead to different biological activity |
| N-(4-chlorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide | Contains chlorine atom | Chlorine substitution may alter reactivity and biological effects |
| N-(4-methylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide | Contains ethylsulfonyl group | Potentially different solubility and reactivity profiles due to larger sulfonyl group |
This table highlights how variations in functional groups can significantly impact biological activity and reactivity profiles.
Case Studies and Research Findings
Several studies have explored the biological activities of thiazole derivatives. For instance:
- Anticancer Activity : A study demonstrated that thiazole-based compounds exhibited significant cytotoxicity against various cancer cell lines, with some showing IC50 values lower than standard chemotherapeutic agents like doxorubicin .
- Neuroprotective Effects : Research into AChE inhibitors derived from thiazole structures has shown promise in mitigating cognitive decline associated with Alzheimer's disease, emphasizing the therapeutic potential of these compounds .
Q & A
Q. What are the optimal synthetic routes for N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide, and what conditions influence yield and purity?
The synthesis typically involves sequential coupling of benzamide derivatives with thiazole and sulfonyl groups. Key steps include:
- Benzylation and sulfonylation : Reactions often require inert atmospheres (N₂ or Ar) and controlled temperatures (60–120°C) to prevent side reactions .
- Purification : Recrystallization (using ethanol or DMSO) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) .
- Catalysts : Pd-based catalysts or triethylamine may enhance coupling efficiency .
Q. How is the molecular structure of this compound confirmed analytically?
Structural confirmation relies on:
- NMR spectroscopy : ¹H and ¹³C NMR identify chemical environments of the benzothiazole, methylsulfonyl, and benzamide groups (e.g., methylsulfonyl protons at δ 3.0–3.2 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 451.54) and fragmentation patterns .
- HPLC : Assesses purity (>98% by reverse-phase C18 column, acetonitrile/water gradient) .
Q. What purification techniques are effective post-synthesis?
- Recrystallization : Ethanol or acetone/water mixtures yield crystalline solids with minimal impurities .
- Column chromatography : Silica gel with ethyl acetate/hexane (3:7 ratio) separates by polarity .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in reported biological activities of similar benzothiazole derivatives?
- Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., methyl vs. ethyl sulfonyl groups on enzyme inhibition) .
- Controlled assays : Standardize conditions (e.g., bacterial strain, MIC protocols) to isolate variables causing discrepancies in antimicrobial activity .
- Meta-analysis : Cross-reference PubChem and recent literature to identify consensus on key functional groups (e.g., 4-methylbenzo[d]thiazole enhances target binding) .
Q. How does the methylsulfonyl group influence the compound’s reactivity and interactions with biological targets?
- Electron-withdrawing effects : The -SO₂CH₃ group increases electrophilicity, enhancing covalent binding to cysteine residues in enzymes like aminoacyl-tRNA synthetases (AARS) .
- Hydrogen bonding : The sulfonyl oxygen participates in H-bonding with active-site residues (e.g., Tyr128 in mycobacterial AARS), critical for inhibitory activity .
Q. What in silico methods are suitable for predicting binding affinity to target enzymes?
- Molecular docking : Use AutoDock Vina to model interactions with AARS (PDB ID: 4TQX), focusing on sulfonyl and benzothiazole moieties .
- Molecular dynamics (MD) simulations : GROMACS can assess stability of ligand-enzyme complexes over 100 ns trajectories .
- QSAR models : Train models on PubChem datasets to predict IC₅₀ values based on substituent electronic parameters (e.g., Hammett σ values) .
Q. How can researchers optimize pharmacokinetic properties through structural modification?
- Bioisosteric replacement : Substitute methylsulfonyl with morpholinosulfonyl to improve solubility without losing activity .
- Fluorine substitution : Replace 4-methyl with 4-fluorobenzo[d]thiazole to enhance metabolic stability (t₁/₂ increase from 2.1 to 4.7 hours in murine models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
